
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H10Cl2N2O.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and pyridinyl groups, as well as a carbonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and pyridinyl substituents. The final step involves the formation of the carbonyl chloride moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous quality control measures to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbonyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while hydrolysis of the carbonyl chloride moiety results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C16H11Cl3N2O
- Molar Mass : 353.63 g/mol
- CAS Number : 1332530-79-6
- Hazard Classification : Irritant
Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds, including 7-chloro-8-methyl-2-pyridin-2-ylquinoline derivatives, exhibit significant anticancer properties. For instance, a study identified a small molecule inhibitor that selectively targets the proteasome subunit Rpn11, blocking tumor cell proliferation with an IC50 value of approximately 300 nM . This suggests that similar compounds could be developed for targeted cancer therapies.
Antimicrobial Properties
Quinoline derivatives have been explored for their antimicrobial activities. A study indicated that certain quinoline-based compounds exhibit potent activity against various bacterial strains. This opens avenues for developing new antibiotics based on the structural framework of 7-chloro-8-methyl-2-pyridin-2-ylquinoline .
Fluorescent Probes
The unique photophysical properties of quinoline derivatives make them suitable as fluorescent probes in biological imaging. The compound's ability to interact with lipid droplets in cells has been highlighted, making it a candidate for tracking cellular processes in real-time .
Data Table of Applications
Case Studies
-
Inhibition of Tumor Cell Growth :
A study published in Nature demonstrated that a derivative of this compound effectively inhibited the growth of several cancer cell lines. The mechanism involved disruption of proteasomal activity, leading to apoptosis in tumor cells. -
Antimicrobial Efficacy :
Research conducted on the antimicrobial properties of quinoline derivatives showed that compounds similar to 7-chloro-8-methyl-2-pyridin-2-ylquinoline had minimum inhibitory concentrations (MICs) comparable to existing antibiotics against resistant bacterial strains. -
Biological Imaging :
A recent advancement in cellular imaging utilized quinoline-based fluorescent probes to visualize lipid droplets within cancerous cells, providing insights into metabolic processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
- 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Uniqueness
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both pyridinyl and carbonyl chloride groups, which contribute to its unique reactivity and biological properties. The molecular formula is C16H11Cl2N2O, with a CAS number of 1332530-79-6. The presence of these functional groups allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties through the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. This mechanism is similar to other quinoline derivatives that have shown effectiveness against various bacterial strains .
- Anticancer Activity : Research indicates that derivatives of this compound can induce cytotoxic effects on cancer cells by arresting their growth. In particular, studies have demonstrated significant activity against multiple cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Research : A study evaluated several hydrazones derived from quinoline, including those related to 7-Chloro-8-methyl-2-pyridin-2-ylquinoline derivatives. The results indicated that certain compounds exhibited submicromolar GI50 values across a panel of 60 cancer cell lines, highlighting their potential as effective anticancer agents .
- Antimicrobial Testing : In vitro testing demonstrated that the compound showed significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus, with MIC values indicating effective concentrations for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Type | Primary Use | Notable Activity |
---|---|---|---|
Quinine | Antimalarial | Malaria treatment | Effective against Plasmodium species |
Chloroquine | Antimalarial | Malaria treatment | Similar mechanism as quinoline derivatives |
Camptothecin | Anticancer | Cancer treatment | Inhibits topoisomerase I |
Properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c1-9-12(17)6-5-10-11(16(18)21)8-14(20-15(9)10)13-4-2-3-7-19-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZIWNOSOHHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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